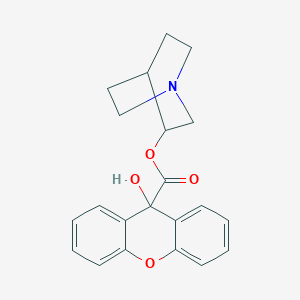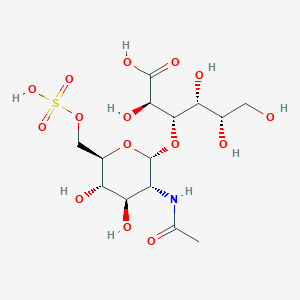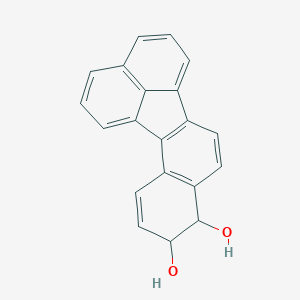
3-(2-aminopropyl)-3-hydroxy-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties This compound features a unique structure that includes an indolinone core with a hydroxy group at the third position and an aminopropyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . For this specific compound, the reaction of phenylhydrazine with a suitable ketone, followed by functional group modifications, can yield the desired product.
Another approach involves the acyloin rearrangement of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides . This one-pot method provides a variety of 3-hydroxy-2-oxindole derivatives under mild conditions.
Industrial Production Methods
Industrial production of 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indolinone core can be reduced to form a secondary alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolinones, which can be further functionalized to create a wide range of derivatives with potential biological activities.
Scientific Research Applications
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- has been extensively studied for its applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- involves its interaction with specific molecular targets and pathways. For instance, it inhibits nitric oxide production by interfering with the enzyme nitric oxide synthase . This inhibition can modulate inflammatory responses and has potential therapeutic applications in treating diseases associated with excessive nitric oxide production.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3-Hydroxy-2-oxindole: A related compound with similar structural features but different functional groups.
Uniqueness
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide production sets it apart from other indole derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
101651-80-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-aminopropyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(12)6-11(15)8-4-2-3-5-9(8)13-10(11)14/h2-5,7,15H,6,12H2,1H3,(H,13,14) |
InChI Key |
PTLNOCZKIVWOBW-UHFFFAOYSA-N |
SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
Canonical SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
Synonyms |
2-INDOLINONE, 3-HYDROXY-3-(2-AMINOPROPYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)


![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)








